molecular formula C21H23N3O4S B3303904 N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenylethane-1-sulfonamide CAS No. 921512-59-6

N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenylethane-1-sulfonamide

Cat. No.: B3303904
CAS No.: 921512-59-6
M. Wt: 413.5 g/mol
InChI Key: SOCLRURNPHUUOW-UHFFFAOYSA-N
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Description

N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenylethane-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone core, a methoxyphenyl group, and a sulfonamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenylethane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using methoxybenzene and suitable electrophiles.

    Attachment of the Sulfonamide Moiety: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenylethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: N-substituted sulfonamides.

Scientific Research Applications

N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenylethane-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the overall structure and reactivity.

    Dichloroaniline: Contains an aniline ring with chlorine substituents, used in dye and herbicide production.

Uniqueness

N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenylethane-1-sulfonamide stands out due to its combination of a pyridazinone core, methoxyphenyl group, and sulfonamide moiety, which confer unique chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-28-19-9-7-18(8-10-19)20-11-12-21(25)24(23-20)15-14-22-29(26,27)16-13-17-5-3-2-4-6-17/h2-12,22H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCLRURNPHUUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenylethane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenylethane-1-sulfonamide
Reactant of Route 3
N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenylethane-1-sulfonamide
Reactant of Route 4
N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenylethane-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenylethane-1-sulfonamide
Reactant of Route 6
N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenylethane-1-sulfonamide

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